Pentyl 4-benzoylbenzoate
Description
Pentyl 4-benzoylbenzoate is an ester derivative of benzoic acid, characterized by a pentyl ester group attached to a benzoyl-substituted benzene ring. Such compounds are typically synthesized via esterification reactions, often catalyzed enzymatically or through acid/base-mediated processes . Applications may include use in polymers, coatings, or UV stabilizers due to the benzoyl moiety’s ability to absorb ultraviolet light .
Properties
CAS No. |
59845-91-9 |
|---|---|
Molecular Formula |
C19H20O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
pentyl 4-benzoylbenzoate |
InChI |
InChI=1S/C19H20O3/c1-2-3-7-14-22-19(21)17-12-10-16(11-13-17)18(20)15-8-5-4-6-9-15/h4-6,8-13H,2-3,7,14H2,1H3 |
InChI Key |
XFTVMSMGGOQDBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentyl 4-benzoylbenzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-benzoylbenzoic acid with pentanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Oxidation Reactions
Pentyl 4-benzoylbenzoate undergoes oxidation at the benzylic position (the carbon adjacent to the aromatic ring). This reaction is facilitated by strong oxidizing agents such as aqueous potassium permanganate (KMnO₄) under acidic or neutral conditions.
Mechanism:
-
The benzylic hydrogen is abstracted, forming a resonance-stabilized benzylic radical.
-
Further oxidation converts the benzylic carbon to a carboxylic acid group, yielding 4-benzoylbenzoic acid .
Example:
Key Notes:
-
Tertiary benzylic carbons (e.g., in tert-butyl derivatives) do not undergo oxidation due to the absence of benzylic hydrogens .
-
The reaction is temperature-dependent and typically requires reflux conditions.
Hydrolysis Reactions
The ester group in this compound is susceptible to hydrolysis under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis
Conditions: Dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) under reflux.
Mechanism:
-
Protonation of the carbonyl oxygen enhances electrophilicity.
-
Nucleophilic attack by water forms a tetrahedral intermediate.
-
Cleavage of the ester bond yields 4-benzoylbenzoic acid and pentanol .
Reaction:
Base-Promoted Hydrolysis (Saponification)
Conditions: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) .
Mechanism:
-
Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
The intermediate collapses, releasing pentanol and the sodium salt of 4-benzoylbenzoic acid .
Reaction:
Kinetic Data (Analogous Esters):
| Reaction Type | Rate Constant (k, L/mol·s) | Temperature (°C) | Source |
|---|---|---|---|
| Acidic Hydrolysis |
text| 60 |[6] |
Radical Bromination
The benzylic position is susceptible to bromination via radical mechanisms.
Conditions: N-Bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under light or heat .
Mechanism:
-
Initiation: NBS generates bromine radicals.
-
Propagation: Abstraction of a benzylic hydrogen forms a resonance-stabilized radical.
-
Termination: Bromine radical addition yields 4-benzoylbenzyl bromide .
Reaction:
Notes:
Transesterification
The pentyl group can be replaced by other alcohols under catalytic conditions.
Conditions: Acid (e.g., H₂SO₄) or base catalysts (e.g., NaOCH₃) in excess alcohol.
Mechanism:
-
Nucleophilic attack by the alcohol on the ester carbonyl.
-
Formation of a new ester bond and release of pentanol.
Example:
Reduction Reactions
The benzoyl group can be reduced to a benzyl alcohol derivative.
Conditions: Lithium aluminum hydride (LiAlH₄) in dry ether.
Mechanism:
-
Hydride attack on the carbonyl carbon forms an alkoxide intermediate.
-
Protonation yields 4-(hydroxymethyl)benzoate.
Reaction:
Mechanistic and Kinetic Insights
Scientific Research Applications
Pentyl 4-benzoylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pentyl 4-benzoylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
- 4-Hexyloxyphenyl 4-Pentylbenzoate (CAS 50802-52-3) : Features a hexyloxy phenyl group and a pentyl chain on the benzoate core, enhancing liquid crystalline properties due to its elongated alkyl chains .
- Pentyl Acetate (CAS 628-63-7) : A simpler ester with a pentyl group and acetate moiety, valued as a slow-evaporating solvent in coatings .
Physical Properties
*Estimated based on structural analogues.
Chemical Reactivity and Stability
- Hydrolysis : Like most esters, this compound is susceptible to hydrolysis under acidic or alkaline conditions. The benzoyl group may slightly retard hydrolysis compared to aliphatic esters (e.g., Pentyl Acetate) due to electron-withdrawing effects .
- Thermal Stability : Benzoate esters with aromatic substituents (e.g., 4-Hexyloxyphenyl 4-Pentylbenzoate) exhibit high thermal stability, making them suitable for high-temperature applications such as liquid crystals .
Toxicological Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
